Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate
Overview
Description
“Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” is a chemical compound that belongs to a series of novel indazole derivatives . These derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid. A solution of potassium nitrite in water is added at room temperature and the reaction mixture is stirred at room temperature for 4 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid .Scientific Research Applications
Synthesis and Characterization of Novel Compounds : Compounds structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and characterized. For example, novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate demonstrated selective cytotoxicity against tumor cell lines without affecting normal liver cells, suggesting potential in cancer research (Huang et al., 2017).
Regiospecific Synthesis : Research has been conducted on regiospecific synthesis methods for creating derivatives of this compound. These methods are crucial for developing precise and targeted chemical compounds (Dandu et al., 2007).
Crystal Structure Analysis : Studies have been done to understand the crystal structure of related compounds, which is essential for determining their physical and chemical properties (Anuradha et al., 2014).
Palladium-Catalyzed Arylation : The palladium-catalyzed arylation of indazole derivatives has been explored, which is significant for the development of pharmaceuticals and complex organic molecules (Belkessam et al., 2017).
Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities, indicating potential use in developing new drugs (Du et al., 2015).
Antispermatogenic Agents : Certain derivatives of this compound have been synthesized and evaluated for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).
Mechanism of Action
The synthesized compounds, including “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate”, have shown inhibitory activity on the viability of three human cancer cells lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . They have also shown potential to inhibit the proangiogenic cytokines associated with tumor development .
Safety and Hazards
While specific safety and hazard information for “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Properties
IUPAC Name |
methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOILXQEARMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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